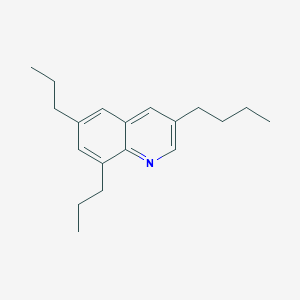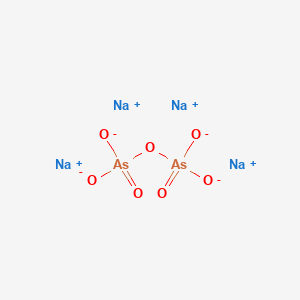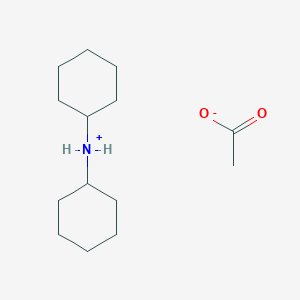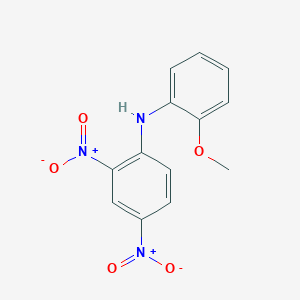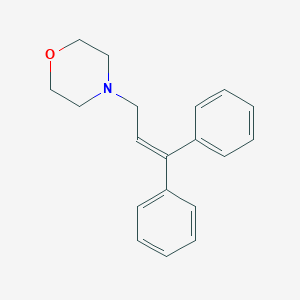
Morpholine, 4-(3,3-diphenylallyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-(3,3-diphenylallyl)- is a chemical compound that belongs to the family of morpholine derivatives. It is a colorless liquid that is widely used in scientific research applications. The compound has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
Wirkmechanismus
The mechanism of action of Morpholine, 4-(3,3-diphenylallyl)- is not well understood. However, it is believed to act as an inhibitor of certain enzymes and to have anti-inflammatory properties. The compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
Morpholine, 4-(3,3-diphenylallyl)- has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. The compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects. Additionally, it has been shown to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Morpholine, 4-(3,3-diphenylallyl)- has several advantages for lab experiments. It is easy to synthesize and has a well-established synthesis method. The compound is also relatively stable and can be stored for long periods of time. However, the compound has some limitations as well. It is relatively expensive, which may limit its use in some research studies. Additionally, its mechanism of action is not well understood, which may make it difficult to interpret research results.
Zukünftige Richtungen
There are several future directions for research on Morpholine, 4-(3,3-diphenylallyl)-. One potential direction is to further investigate its mechanism of action. Understanding how the compound works at a molecular level could help to identify new therapeutic targets. Another potential direction is to explore its potential use in the treatment of inflammatory diseases and cancer. Additionally, the compound could be used as a building block for the synthesis of new materials with unique properties. Overall, there is significant potential for future research on Morpholine, 4-(3,3-diphenylallyl)-.
Synthesemethoden
The synthesis of Morpholine, 4-(3,3-diphenylallyl)- involves the reaction of morpholine with 3,3-diphenylpropenal in the presence of a catalyst. The reaction yields the desired product in good yields. The synthesis method is well-established and has been used in several scientific research studies.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-(3,3-diphenylallyl)- has been extensively studied for its scientific research applications. It has been used as a building block in the synthesis of various organic compounds. The compound has been studied for its potential use in the development of new drugs and pharmaceuticals. It has also been used in the development of new materials with unique properties.
Eigenschaften
CAS-Nummer |
13150-58-8 |
|---|---|
Produktname |
Morpholine, 4-(3,3-diphenylallyl)- |
Molekularformel |
C19H21NO |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
4-(3,3-diphenylprop-2-enyl)morpholine |
InChI |
InChI=1S/C19H21NO/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)11-12-20-13-15-21-16-14-20/h1-11H,12-16H2 |
InChI-Schlüssel |
JZYCTDYAHWPTHP-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1COCCN1CC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Andere CAS-Nummern |
13150-58-8 |
Synonyme |
4-(3,3-diphenylallyl)morpholine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid](/img/structure/B82424.png)
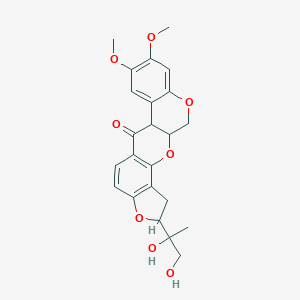
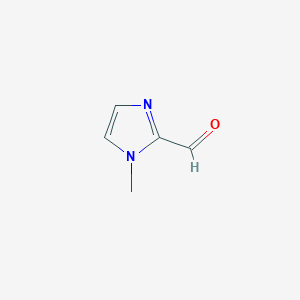
![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)


